molecular formula C7H8ClNO B028412 (4-Chloro-3-methylpyridin-2-yl)methanol CAS No. 59886-85-0

(4-Chloro-3-methylpyridin-2-yl)methanol

Cat. No. B028412
CAS RN: 59886-85-0
M. Wt: 157.6 g/mol
InChI Key: IPJMZFJRPTWZTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloropyridine derivatives, such as “(4-Chloro-3-methylpyridin-2-yl)methanol,” often involves the reaction of compound precursors with Grignard reagents or through condensation reactions with appropriate aldehydes and ketones. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates a similar approach using H NMR, IR, and MS spectra along with X-ray diffraction crystallography for structural establishment (Dong & Huo, 2009).

Molecular Structure Analysis

The molecular structure of chloropyridine derivatives, including “(4-Chloro-3-methylpyridin-2-yl)methanol,” can be analyzed using X-ray diffraction techniques. These analyses reveal the crystal system, space group, unit cell parameters, and molecular conformation. For instance, a related compound's crystal structure was determined, highlighting the significance of intermolecular interactions in stabilizing the molecular conformation (Wang et al., 2008).

Scientific Research Applications

Chemical Reactions and Product Formation

  • Reactions with Other Chemicals : The compound reacts with various chemicals to produce different products. For example, the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine, highlighting its potential in synthesizing methoxy derivatives (Stavber & Zupan, 1990).

Physical Properties and Measurements

  • Excess Molar Volumes and Viscosities : Studies on binary mixtures of 4-methylpyridine with various alcohols, including methanol, provide insights into the association of mixture components and the physical properties of such mixtures (Haraschta et al., 1999).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Research on compounds like tetra(4-methylpyridine)copper(II) diperchlorate, involving methanol solutions of 4-methylpyridine, provides valuable data on crystal structures and molecular interactions in such systems (Zhang, Chen, & Kuang, 2006).

Synthesis and Characterization

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of unique molecules such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrating its utility in creating new chemical entities (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Catalysis and Chemical Reactions

  • Catalytic Activities : Studies on carbonylrhodium complexes of pyridine ligands, including those related to methanol, explore their catalytic activity in various reactions, emphasizing the role of such compounds in catalysis (Kumari, Sharma, Das, & Dutta, 2002).

Optoelectronics and Material Science

  • Nonlinear Optical Material Applications : Research on 2-Amino 4-methylpyridinium 3-chlorobenzoate, synthesized from methanol, highlights its potential in optoelectronics device applications due to its nonlinear optical properties (Babu et al., 2017).

Safety And Hazards

“(4-Chloro-3-methylpyridin-2-yl)methanol” is classified as a combustible liquid . Its flash point is not applicable . It is recommended to avoid contact with high temperature, open flame, and oxidant during operation . Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment .

properties

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJMZFJRPTWZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431267
Record name (4-Chloro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-methylpyridin-2-yl)methanol

CAS RN

59886-85-0
Record name 4-Chloro-3-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59886-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml of acetic anhydride was added to 5.63 g of 4-chloro-2,3-dimethylpyridine-N-oxide (VI) and the resulting mixture was heated at 110° C. for 1 hour. The solvent was distilled off under reduced pressure and water was added thereto and the resulting mixture was extracted with ether. The resulting organic layer was washed with water and dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was dissolved in 90% ethanol, and 2.10 g of sodium hydroxide was added thereto, and the resulting mixture was heated at 80° C. for 3 hours. The solvent was distilled off under reduced pressure, and thereafter, water was added thereto and the resulting mixture was extracted with chloroform. The resulting organic layer was washed with saturated salt water, and then dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; chloroform) to obtain 1.69 g of 4-chloro-2-hydroxymethyl-3-methylpyridine (VII).
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-3-methylpyridin-2-yl)methanol
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